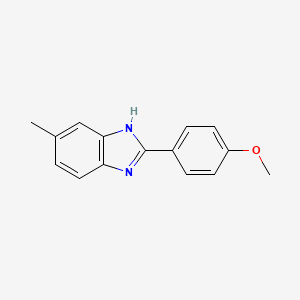

2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole

Descripción general

Descripción

2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole, commonly referred to as Eurazyl, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16N2O

- Molecular Weight : 256.32 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Eurazyl exhibits notable antimicrobial properties , effective against a range of bacteria and fungi. Research indicates that derivatives of benzimidazole, including Eurazyl, show significant inhibition against:

- Bacteria : Staphylococcus aureus, Streptococcus faecalis, and methicillin-resistant strains.

- Fungi : Moderate activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Eurazyl Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Streptococcus faecalis | 8 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 64 µg/mL |

Anticancer Potential

Studies have demonstrated that Eurazyl and its derivatives possess anticancer activity , particularly in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) . The mechanism involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of signaling pathways associated with cell survival and proliferation.

Mucoprotective Effects

Recent research highlighted the mucoprotective effects of a derivative related to Eurazyl against methotrexate-induced intestinal mucositis (IM) in mice. The study found that:

- Treatment with the compound significantly reduced symptoms associated with IM, such as diarrhea and weight loss.

- It improved histological parameters by mitigating villus atrophy and oxidative stress markers .

Table 2: Effects of Eurazyl on Mucositis Parameters

| Parameter | Control Group | Treatment Group (B8) |

|---|---|---|

| Diarrhea Score | High | Significantly Lowered |

| Weight Loss | Significant | Minimal |

| Villus Atrophy | Present | Reduced |

| Crypt Hypoplasia | Present | Reduced |

The biological activity of Eurazyl is attributed to its ability to interact with various molecular targets:

- Receptor Binding : It may bind to specific receptors involved in inflammatory responses, leading to modulation of cytokine production.

- Oxidative Stress Reduction : The compound has been shown to influence oxidative stress markers, thereby protecting cellular integrity .

- Gene Expression Modulation : Studies indicate that Eurazyl can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10 .

Case Studies

A comprehensive study evaluated the effects of Eurazyl on cancer cell lines and inflammatory conditions. The findings indicated:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several benzimidazole derivatives. The compound 2g (which includes a similar structure) showed minimal inhibitory concentrations (MIC) of 8 μg/mL against Streptococcus faecalis and 4 μg/mL against MRSA, outperforming standard antibiotics like amikacin . This highlights the potential of benzimidazole compounds in treating resistant bacterial infections.

Anticancer Properties

The anticancer potential of this compound is notable, particularly in the context of breast cancer.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. The IC50 value for this compound was reported to be as low as 16.38 μM, indicating strong cytotoxic effects . Another study emphasized the structural modifications in benzimidazole derivatives that enhance their anticancer activity, suggesting a promising avenue for drug development .

Anti-inflammatory Effects

Benzimidazole derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit various inflammatory pathways.

Case Study: Analgesic and Anti-inflammatory Activity

A series of studies synthesized substituted benzimidazoles and evaluated their analgesic effects. One derivative showed a central analgesic effect comparable to morphine, suggesting potential use in pain management . This aligns with findings that indicate benzimidazoles can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. For example, docking simulations indicated strong binding affinities with proteins involved in cancer cell proliferation and survival pathways . This computational approach aids in understanding how structural modifications can enhance efficacy.

Data Summary

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-3-8-13-14(9-10)17-15(16-13)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPXLUNXIPOSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358919 | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53314-16-2 | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.